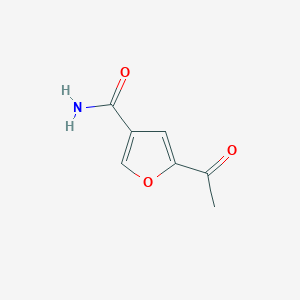
5-Acetylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylfuran-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
5-Acetylfuran-3-carboxamide serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of heterocyclic compounds, which are foundational in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, enabling the introduction of different functional groups that enhance its reactivity and utility in synthetic pathways.
Table 1: Synthetic Routes and Transformations
Biological Applications
Research into the biological properties of this compound indicates potential antimicrobial and antifungal activities. Its derivatives have been evaluated for their pharmacological activities, suggesting that they may serve as lead compounds in drug development targeting specific diseases.
Case Study: Antimicrobial Properties
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential as a scaffold for developing new antimicrobial agents.
Material Science
In material science, this compound is being explored for its role in creating specialty chemicals and novel polymers. The furan ring structure contributes to enhanced thermal and mechanical properties compared to traditional polymers. This makes it suitable for applications in coatings and advanced materials with specific performance characteristics .
Table 2: Properties of Polymers Derived from this compound
| Property | Value/Description | Application Area |
|---|---|---|
| Glass Transition Temperature | Higher than polyethylene furanoate | Packaging materials |
| Gas Barrier Properties | Superior compared to conventional plastics | Food packaging |
| Mechanical Strength | Enhanced due to furan structure | Structural applications |
Environmental Applications
The compound's potential as a renewable resource is noteworthy. Research has indicated that it can be derived from biomass sources, making it an attractive candidate for sustainable chemical production. The conversion processes from renewable feedstocks like N-acetyl-d-glucosamine have shown promising yields, thus contributing to green chemistry initiatives .
Eigenschaften
IUPAC Name |
5-acetylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKHQPBFDIDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














